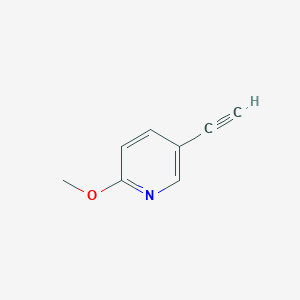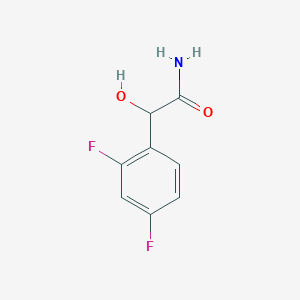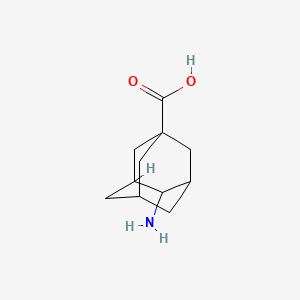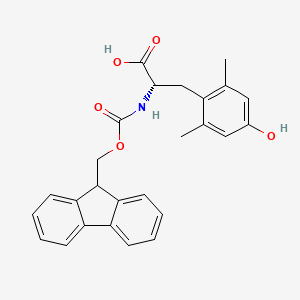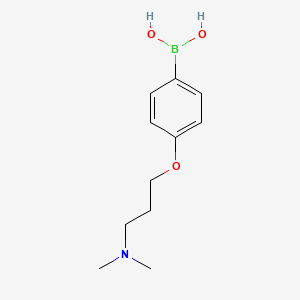
2,3-二氯-5-(二氟甲基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-5-(difluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H3Cl2F2N and its molecular weight is 197.99 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Dichloro-5-(difluoromethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Dichloro-5-(difluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-5-(difluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学反应
2,3-二氯-5-(二氟甲基)吡啶是合成各种化学品的重要组成部分,特别是在杀虫剂和制药领域。它作为合成复杂化学结构的中间体。例如,在碳一氧化物和钯催化剂存在下,它经历单酰化或双酰化反应,产生烷基3-氯吡啶-2-羧酸酯或二烷基吡啶-2,3-二羧酸酯,取决于反应条件 (Crettaz, Waser, & Bessard, 2001)。此外,2,3-二氯-5-(二氟甲基)吡啶用于合成新化合物,如1,2,4-三唑并[4,3-a]吡啶衍生物,显示出弱抗真菌活性 (Yang et al., 2015)。
配体化学和配位化合物
这种化合物还在配体化学中发挥作用。它用于合成2,6-双(吡唑基)吡啶及其衍生物等配体。这些配体已应用于形成用于生物传感的发光镧系化合物和展示异常热和光化学自旋态转变的铁配合物 (Halcrow, 2005)。此外,这些化合物的化学研究进展导致了多功能自旋交替开关和功能软材料的合成 (Halcrow, 2014)。
结构和光谱分析
在结构和光谱分析领域,2,3-二氯-5-(二氟甲基)吡啶已参与研究,如X射线晶体学和NMR结构研究。例如,吡啶衍生物与碘的相互作用产物的结构表征提供了关于潜在药物应用的见解 (Chernov'yants, Burykin, Starikova, & Erofeev, 2011)。
作用机制
Target of Action
2,3-Dichloro-5-(difluoromethyl)pyridine is reported to be an intermediate of herbicides . The primary targets of this compound are likely to be enzymes or proteins involved in the growth and development of weeds.
Mode of Action
As an intermediate in the synthesis of herbicides, it is likely to interfere with the normal functioning of its target, leading to the death of the weed .
Biochemical Pathways
As an intermediate in the synthesis of herbicides, it is likely to affect pathways related to the growth and development of weeds .
Pharmacokinetics
As an intermediate in the synthesis of herbicides, its bioavailability would depend on the final compound’s properties .
Result of Action
The result of the action of 2,3-Dichloro-5-(difluoromethyl)pyridine, as an intermediate in the synthesis of herbicides, is the death of the weed. It achieves this by interfering with the normal functioning of its target, which is likely to be an enzyme or protein involved in the growth and development of the weed .
安全和危害
未来方向
Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
生化分析
Biochemical Properties
2,3-Dichloro-5-(difluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of herbicides and insecticides. It interacts with various enzymes and proteins, facilitating the formation of active compounds that inhibit the growth of unwanted plants and pests. The compound’s interactions with biomolecules are primarily through covalent bonding, which enhances its stability and efficacy in biochemical reactions .
Cellular Effects
2,3-Dichloro-5-(difluoromethyl)pyridine affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the activity of certain enzymes involved in cell division, leading to reduced cell proliferation. Additionally, it can modulate the expression of genes related to stress response and detoxification, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of 2,3-Dichloro-5-(difluoromethyl)pyridine involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor, blocking the active sites of target enzymes and preventing their catalytic activity. This inhibition can lead to the accumulation of substrates and a decrease in the production of essential metabolites. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dichloro-5-(difluoromethyl)pyridine change over time. The compound exhibits good stability under controlled conditions, with minimal degradation observed over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and enzyme activities. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of 2,3-Dichloro-5-(difluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used effectively for its intended purpose. At high doses, it can cause adverse effects, including toxicity to vital organs and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
2,3-Dichloro-5-(difluoromethyl)pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s activity and toxicity, as well as its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2,3-Dichloro-5-(difluoromethyl)pyridine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is essential for its biological activity, as it determines the concentration of the compound at target sites .
Subcellular Localization
The subcellular localization of 2,3-Dichloro-5-(difluoromethyl)pyridine affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions. Understanding the subcellular distribution of the compound is crucial for optimizing its use in various applications .
属性
IUPAC Name |
2,3-dichloro-5-(difluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-4-1-3(6(9)10)2-11-5(4)8/h1-2,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKRLOKESDPEPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611704 |
Source


|
| Record name | 2,3-Dichloro-5-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71690-06-7 |
Source


|
| Record name | 2,3-Dichloro-5-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
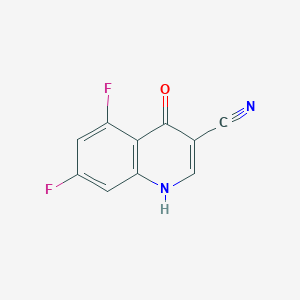
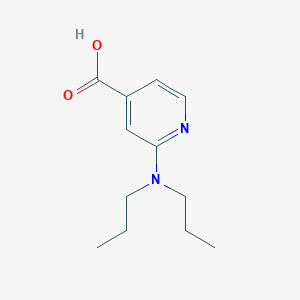

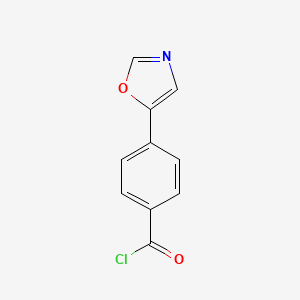

![2-Nitro-benzo[B]thiophene-3-carbonitrile](/img/structure/B1321256.png)
